![molecular formula C11H6ClNO4 B2389470 8-Chloroquinoline-2,4-dicarboxylic acid CAS No. 330646-88-3](/img/structure/B2389470.png)
8-Chloroquinoline-2,4-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloroquinoline-2,4-dicarboxylic acid (8-CQD) is an organic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. 8-CQD is a derivative of quinoline, a heterocyclic aromatic compound found in many naturally occurring substances. It has been studied for its potential applications in the synthesis of various drugs, as well as its potential to act as a pharmacological agent. 8-CQD has also been studied for its potential to act as a catalyst in organic reactions.
Scientific Research Applications
8-Chloroquinoline-2,4-dicarboxylic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been studied for its potential to act as a pharmacological agent and as a catalyst in organic reactions. 8-Chloroquinoline-2,4-dicarboxylic acid has also been studied for its potential to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammation process. In addition, 8-Chloroquinoline-2,4-dicarboxylic acid has been studied for its potential to act as an antioxidant, and its potential to inhibit the growth of certain cancer cells.
Mechanism of Action
Target of Action
It is known that similar compounds, such as chloroquine, inhibit the action of heme polymerase in malarial trophozoites .
Mode of Action
Chloroquine, a related compound, is known to passively diffuse through cell membranes and into endosomes, lysosomes, and golgi vesicles, where it becomes protonated, trapping the chloroquine in the organelle and raising the surrounding ph . This raised pH in endosomes prevents virus particles from utilizing their activity for fusion and entry into the cell .
Biochemical Pathways
Chloroquine is known to inhibit the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This causes Plasmodium species to continue to accumulate toxic heme, killing the parasite .
Result of Action
Chloroquine is known to cause plasmodium species to accumulate toxic heme, leading to the death of the parasite .
Advantages and Limitations for Lab Experiments
The advantages of using 8-Chloroquinoline-2,4-dicarboxylic acid in lab experiments include its high purity, its ability to act as a catalyst in organic reactions, and its potential to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). The main limitation of using 8-Chloroquinoline-2,4-dicarboxylic acid in lab experiments is its potential to act as an inhibitor of certain cancer cells, which could lead to unexpected results.
Future Directions
There are many potential future directions for the study of 8-Chloroquinoline-2,4-dicarboxylic acid. These include further research into its potential to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), its potential to act as an antioxidant, and its potential to inhibit the growth of certain cancer cells. In addition, further research into the biochemical and physiological effects of 8-Chloroquinoline-2,4-dicarboxylic acid could lead to the development of new therapeutic agents. Further research into the synthesis of 8-Chloroquinoline-2,4-dicarboxylic acid could also lead to the development of more efficient and cost-effective methods for its production. Finally, further research into the potential applications of 8-Chloroquinoline-2,4-dicarboxylic acid could lead to the development of new drugs and drug delivery systems.
Synthesis Methods
8-Chloroquinoline-2,4-dicarboxylic acid can be synthesized in two different ways. The first method involves the condensation reaction of 2,4-dichloroquinoline and malonic acid, while the second method involves the condensation reaction of 2,4-dichlorobenzaldehyde and malononitrile. Both methods require the use of a catalyst, such as p-toluenesulfonic acid or trifluoroacetic acid, to promote the reaction. The reaction yields 8-Chloroquinoline-2,4-dicarboxylic acid in high yields with good purity.
properties
IUPAC Name |
8-chloroquinoline-2,4-dicarboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClNO4/c12-7-3-1-2-5-6(10(14)15)4-8(11(16)17)13-9(5)7/h1-4H,(H,14,15)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBPXAPZONTLOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloroquinoline-2,4-dicarboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.